molecular formula C21H18N2O6 B11029877 methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate

methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate

Cat. No.: B11029877
M. Wt: 394.4 g/mol
InChI Key: BIPSJUZCWFGDJH-UHFFFAOYSA-N
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Description

Methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate is a complex organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

The synthesis of methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate typically involves multiple steps, including the formation of the benzodioxole ring and the subsequent attachment of the isoquinoline and beta-alanine moieties. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential therapeutic effects, such as its ability to modulate specific biological pathways or its use as a drug candidate.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in a particular biological system or its application in a specific chemical reaction.

Comparison with Similar Compounds

Methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate can be compared with other similar compounds, such as:

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine:

    3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Another benzodioxole derivative with distinct chemical properties and uses.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which may offer advantages in certain applications compared to similar compounds.

Biological Activity

Methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate, also known by its CAS number 1401587-71-0, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H16N2O6. The compound features a benzodioxole moiety, which is often associated with various biological activities, including anti-inflammatory and antioxidant properties.

PropertyValue
Molecular Weight368.35 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined
CAS Number1401587-71-0

Antitumor Activity

Recent studies have indicated that compounds featuring the benzodioxole structure exhibit significant antitumor properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231, with notable synergy when combined with doxorubicin . This suggests that this compound may also possess similar antitumor potential.

The proposed mechanism of action for compounds containing the benzodioxole moiety involves the induction of apoptosis in cancer cells. This is mediated through the activation of caspases and the modulation of various signaling pathways related to cell survival and death .

Antimicrobial Activity

In addition to its antitumor effects, there is emerging evidence suggesting that this compound may exhibit antimicrobial properties. Similar compounds have shown activity against bacterial strains and fungi, indicating a broader spectrum of biological activity .

Case Study 1: Antitumor Efficacy

A study evaluated the effects of a related compound on human breast cancer cell lines. The results indicated that treatment led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Potential

Another investigation focused on the antimicrobial effects of benzodioxole derivatives against pathogenic bacteria. The results showed that these compounds inhibited bacterial growth effectively and could serve as templates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of benzodioxole-containing compounds has revealed that specific substitutions on the benzodioxole ring can significantly enhance biological activity. For instance, modifications that increase lipophilicity or introduce electron-withdrawing groups have been associated with improved potency against cancer cells .

Toxicity Studies

Toxicological evaluations are crucial for assessing the safety profile of this compound. Preliminary studies indicate low cytotoxicity in mammalian cells at therapeutic concentrations, suggesting a favorable safety margin for further development .

Properties

Molecular Formula

C21H18N2O6

Molecular Weight

394.4 g/mol

IUPAC Name

methyl 3-[[2-(1,3-benzodioxol-5-yl)-1-oxoisoquinoline-4-carbonyl]amino]propanoate

InChI

InChI=1S/C21H18N2O6/c1-27-19(24)8-9-22-20(25)16-11-23(21(26)15-5-3-2-4-14(15)16)13-6-7-17-18(10-13)29-12-28-17/h2-7,10-11H,8-9,12H2,1H3,(H,22,25)

InChI Key

BIPSJUZCWFGDJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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